ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol
Preparation Methods
The synthesis of ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano and imino groups are key functional groups that participate in binding interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl (hydroxyimino)cyanoacetate: This compound is used in peptide synthesis and has similar functional groups.
Indole derivatives: These compounds also have diverse biological activities and are used in drug discovery.
Imidazole derivatives: These compounds are important in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific functional groups and the versatility of its applications in different fields.
Properties
IUPAC Name |
ethyl 2-(5-amino-4-cyanopyrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-14-7(13)5-12-8(10)6(3-9)4-11-12/h4H,2,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSNKNRHCAMPTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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